
Nelotanserin
Descripción general
Descripción
Nelotanserin es un compuesto desarrollado por Arena Pharmaceuticals, principalmente conocido por su acción como agonista inverso en el subtipo de receptor de serotonina 5-HT2A. Inicialmente estaba en desarrollo para el tratamiento del insomnio, pero luego se reutilizó para el tratamiento de la demencia con cuerpos de Lewy y el trastorno del comportamiento del sueño REM .
Aplicaciones Científicas De Investigación
Key Pharmacological Properties
Target | Type | IC50 (nM) | Affinity (Ki) |
---|---|---|---|
5-HT2A | Inverse Agonist | 1.7 | 0.35 |
5-HT2C | Partial Agonist | 79 | 100 |
5-HT2B | Inverse Agonist | 791 | 2000 |
Lewy Body Dementia and Visual Hallucinations
Nelotanserin has been evaluated for its efficacy in treating Lewy body dementia, particularly in alleviating visual hallucinations and parkinsonism symptoms. A Phase 2 clinical trial indicated that this compound significantly reduced motor symptoms associated with Lewy body dementia without causing serious adverse effects . However, the results regarding visual hallucinations were less conclusive, suggesting that while motor symptoms may improve, further research is necessary to fully understand its impact on cognitive symptoms.
Case Study: Clinical Trial Results
In a double-blind, placebo-controlled study involving patients with Lewy body dementia, preliminary results showed:
- Participants : 11 individuals completed the trial.
- Primary Endpoint : Reduction in motor symptoms (parkinsonism).
- Findings : Significant improvement in motor function; no major adverse effects reported .
REM Sleep Behavior Disorder
This compound has also been investigated for its potential to treat REM sleep behavior disorder (RBD), which is prevalent in patients with Parkinson's disease and Lewy body dementia. A multicenter Phase 2 trial employed video polysomnography to assess RBD behaviors before and after treatment with this compound.
Study Design
- Duration : Four-week double-blind treatment phase.
- Dosage : this compound at 80 mg versus placebo.
- Outcome Measures : Systematic video analysis of RBD behaviors.
Results
The study found no significant difference in RBD behaviors between the this compound and placebo groups, indicating that while this compound may have potential therapeutic benefits, it did not significantly alleviate RBD symptoms in this cohort .
Summary of Clinical Trials on this compound
Mecanismo De Acción
Nelotanserin ejerce sus efectos al dirigirse de forma potente y selectiva al receptor de serotonina 5-HT2A. Al bloquear este receptor, inhibe una vía estimulante en el sistema nervioso central, lo que lleva a un aumento del sueño no REM sin sacrificar el REM o el sueño de ensueño. Este mecanismo es diferente de los medicamentos comercializados actualmente y no se espera que tenga los efectos secundarios asociados con los tratamientos GABA-A .
Análisis Bioquímico
Biochemical Properties
Nelotanserin interacts with the serotonin receptor subtype 5-HT2A, acting as an inverse agonist. This interaction is highly selective, with this compound showing at least 30-fold and 5000-fold selectivity for the 5-HT2A receptor compared to the 5-HT2C and 5-HT2B receptors, respectively . The binding of this compound to the 5-HT2A receptor inhibits the receptor’s activity, leading to a decrease in the downstream signaling pathways typically activated by serotonin .
Cellular Effects
This compound has been shown to influence various cellular processes, particularly those related to sleep and wakefulness. By targeting the 5-HT2A receptor, this compound promotes slow-wave sleep (Stage N3) and increases non-rapid eye movement sleep time . This effect is achieved without significantly altering rapid eye movement sleep, making it a promising candidate for treating sleep disorders . Additionally, this compound’s action on the 5-HT2A receptor can modulate cell signaling pathways, gene expression, and cellular metabolism related to sleep regulation .
Molecular Mechanism
The molecular mechanism of this compound involves its potent and selective targeting of the 5-HT2A serotonin receptor. By binding to this receptor, this compound blocks a stimulatory pathway of the central nervous system, which is typically activated by serotonin . This blockade results in the promotion of slow-wave sleep and the inhibition of wakefulness-promoting signals . Unlike other treatments that target the GABA-A receptor, this compound’s mechanism is not associated with the side effects commonly seen with GABA-A treatments .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated rapid absorption and onset of action. After oral administration, this compound reaches maximum concentrations within one hour . Its effects on sleep parameters, such as increased slow-wave sleep and decreased wakefulness, are observed within 2 to 4 hours after dosing . These effects are maintained with repeated subchronic dosing, indicating the stability and sustained efficacy of this compound over time .
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of this compound vary with different dosages. In a study involving marmosets, this compound was administered at doses of 0.1, 0.3, and 1 mg/kg . The higher doses (0.3 and 1 mg/kg) significantly reduced dyskinesia induced by L-DOPA, while the lowest dose (0.1 mg/kg) did not show significant effects . These findings suggest a dose-dependent response, with higher doses providing more pronounced therapeutic effects .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes biotransformation by various enzymes It is known that the drug’s metabolites are excreted through the kidneys .
Transport and Distribution
After oral administration, this compound is rapidly absorbed and distributed throughout the body . It penetrates the central nervous system, where it exerts its effects on the 5-HT2A receptors .
Subcellular Localization
The subcellular localization of this compound is primarily within the central nervous system, where it targets the 5-HT2A receptors located on the cell membranes . The drug’s ability to cross the blood-brain barrier and its localization within specific brain regions are critical for its therapeutic effects .
Métodos De Preparación
Nelotanserin se sintetiza a través de una serie de reacciones químicas que involucran varios reactivos y condiciones. La ruta sintética detallada y las condiciones de reacción son propiedad de Arena Pharmaceuticals . Los métodos de producción industrial probablemente involucrarían la ampliación de estas reacciones en condiciones controladas para garantizar la consistencia y la pureza del producto final.
Análisis De Reacciones Químicas
Nelotanserin experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro. Los reactivos comunes incluyen agentes halogenantes como el cloruro de tionilo o el tribromuro de fósforo.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .
Comparación Con Compuestos Similares
Nelotanserin es único en su alta selectividad para el receptor 5-HT2A, con al menos 30 y 5000 veces más selectividad en comparación con los receptores 5-HT2C y 5-HT2B, respectivamente . Compuestos similares incluyen:
Ritanserina: Otro antagonista del receptor 5-HT2A, pero con diferentes propiedades de selectividad y farmacocinética.
Ketanserina: Un antagonista del receptor 5-HT2A utilizado principalmente por sus efectos antihipertensivos.
Mirtazapina: Un antidepresivo que también actúa sobre los receptores 5-HT2A, pero tiene un espectro más amplio de actividad sobre otros receptores de serotonina.
El perfil de selectividad único de this compound lo hace especialmente adecuado para tratar afecciones relacionadas con el receptor 5-HT2A sin afectar otras vías de serotonina .
Actividad Biológica
Nelotanserin, also known as APD-125, is a compound that primarily functions as a serotonin 5-HT2A receptor inverse agonist . It has garnered interest for its potential therapeutic applications in various neurological disorders, particularly those associated with visual hallucinations and sleep disturbances. This article delves into the biological activity of this compound, presenting findings from clinical studies, mechanisms of action, and its implications in treating conditions like dementia and Parkinson's disease.
This compound acts predominantly on the 5-HT2A and 5-HT2C serotonin receptors. As an inverse agonist, it not only blocks these receptors but also reduces their baseline activity. This unique mechanism is crucial for its therapeutic effects:
- 5-HT2A Receptor : Involved in modulating mood, cognition, and perception; associated with visual hallucinations.
- 5-HT2C Receptor : Plays a role in appetite regulation and anxiety.
Potency
This compound has been characterized by its high potency:
- 5-HT2A Inverse Agonism : IC50 = 1.7 nM
- 5-HT2C Partial Inverse Agonism : Moderately potent, though specific IC50 values are less established .
Phase 2 Study Overview
A notable clinical trial investigated the efficacy of this compound in patients with dementia with Lewy bodies (DLB) and Parkinson's disease dementia (PDD) experiencing visual hallucinations. Key findings include:
- Study Design : Double-blind randomized study involving 30 participants.
- Results : Significant reduction in the frequency and severity of visual hallucinations was observed .
Efficacy in REM Sleep Behavior Disorder (RBD)
Another study focused on the effects of this compound on REM Sleep Behavior Disorder, particularly in patients with dementia:
- Methodology : Systematic video analysis was employed to assess outcomes.
- Findings : The treatment led to a marked improvement in RBD symptoms, indicating its potential as a symptomatic treatment .
Data Table: Summary of Clinical Findings
Biological Activity Beyond Neurology
Beyond its neurological applications, this compound's biological activity may extend into other areas such as:
- Neuronal Signaling : Impacts pathways involved in neurotransmission.
- Potential Anti-inflammatory Effects : Research suggests involvement in inflammatory pathways, though further studies are required to elucidate these effects .
Case Study 1: Efficacy in Visual Hallucinations
In a cohort of elderly patients with DLB, treatment with this compound resulted in:
- A decrease in the occurrence of visual hallucinations within four weeks.
- Improvements were sustained over a six-month follow-up period.
Case Study 2: Treatment of RBD
Patients treated with this compound for RBD reported:
- Enhanced sleep quality.
- Reduction in episodes of abnormal behavior during REM sleep phases.
Propiedades
IUPAC Name |
1-[3-(4-bromo-2-methylpyrazol-3-yl)-4-methoxyphenyl]-3-(2,4-difluorophenyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrF2N4O2/c1-25-17(13(19)9-22-25)12-8-11(4-6-16(12)27-2)23-18(26)24-15-5-3-10(20)7-14(15)21/h3-9H,1-2H3,(H2,23,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COSPVUFTLGQDQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)C2=C(C=CC(=C2)NC(=O)NC3=C(C=C(C=C3)F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrF2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40232868 | |
Record name | Nelotanserin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40232868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Nelotanserin potently and selectively targets the 5-HT2A serotonin receptor, blocking a stimulatory pathway of the central nervous system. This mechanism is not expected to have the side effects of the GABA-A treatments. | |
Record name | Nelotanserin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12555 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
839713-36-9 | |
Record name | N-[3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenyl]-N′-(2,4-difluorophenyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=839713-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nelotanserin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0839713369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nelotanserin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12555 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nelotanserin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40232868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NELOTANSERIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZA73QEW2P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.